1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride 1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888768
InChI: InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol

1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride

CAS No.:

Cat. No.: VC17888768

Molecular Formula: C8H18ClNO

Molecular Weight: 179.69 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride -

Specification

Molecular Formula C8H18ClNO
Molecular Weight 179.69 g/mol
IUPAC Name (3-propan-2-yloxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H17NO.ClH/c1-6(2)7-3-4-10-8(7)5-9;/h6-8H,3-5,9H2,1-2H3;1H
Standard InChI Key RLQOIYORMFZOIG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCOC1CN.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 1-[3-(Propan-2-yl)oxolan-2-yl]methanamine hydrochloride, defines its structure as a tetrahydrofuran derivative with:

  • A propan-2-yl (isopropyl) group at the 3-position of the oxolane ring.

  • A methanamine group (-CH₂NH₂) at the 2-position, protonated as a hydrochloride salt.

Structural Features

  • Molecular Formula: C₈H₁₈ClNO .

  • Molecular Weight: 179.69 g/mol .

  • Stereochemistry: The oxolane ring introduces two chiral centers (C2 and C3), but the compound’s specific enantiomeric form (e.g., rac-, cis-, or trans-) depends on synthetic conditions. For instance, rac-[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride represents a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number1803606-64-5 (positional isomer)
PubChem CID86811638 (analog)
SMILESCC(C)C1C(CCO1)CN.Cl
InChI KeyMCEGSBCXNOYTJR-UHFFFAOYSA-N

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via a multi-step process involving:

  • Oxolane Ring Formation: Cyclization of a diol precursor (e.g., 2,3-dihydroxypropane) with an isopropyl group introduced via alkylation.

  • Amination: Reaction of the oxolane intermediate with methanamine under acidic conditions, followed by hydrochloride salt formation.

Reaction conditions (temperature, solvent, catalyst) are critical for controlling regioselectivity and enantiomeric purity. For example, using chiral catalysts or resolving agents can yield specific enantiomers.

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

  • Continuous-Flow Reactors: Enhance reaction control and reduce byproducts.

  • Crystallization: Purification via solvent recrystallization achieves >99% purity .

Table 2: Typical Synthetic Parameters

ParameterConditionSource
Temperature80–120°C
CatalystPd/C or chiral ligands
Yield60–75% (lab scale)

Physical and Chemical Properties

Physicochemical Data

  • Appearance: White to off-white crystalline powder .

  • Solubility: Highly soluble in polar solvents (water, ethanol) .

  • Stability: Hygroscopic; requires storage under anhydrous conditions at room temperature .

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C ether stretch).

  • NMR: ¹H NMR (400 MHz, D₂O) δ 3.70–3.85 (m, oxolane protons), 1.05 (d, J = 6.8 Hz, isopropyl CH₃).

Biological Activity and Applications

Industrial Uses

  • Chiral Auxiliary: Asymmetric synthesis of pharmaceuticals .

  • Polymer Chemistry: Monomer for functionalized polyethers .

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